molecular formula C16H10Br2N2O B13376457 (5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one

(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one

Cat. No.: B13376457
M. Wt: 406.07 g/mol
InChI Key: JCYYTKNHNXNHRD-NTEUORMPSA-N
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Description

5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields.

Properties

Molecular Formula

C16H10Br2N2O

Molecular Weight

406.07 g/mol

IUPAC Name

(4E)-2-(4-bromophenyl)-4-[(4-bromophenyl)methylidene]-1H-imidazol-5-one

InChI

InChI=1S/C16H10Br2N2O/c17-12-5-1-10(2-6-12)9-14-16(21)20-15(19-14)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21)/b14-9+

InChI Key

JCYYTKNHNXNHRD-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the imidazole ring, often using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted imidazole derivatives with various functional groups

Scientific Research Applications

5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl 4-bromobenzoate: A compound with similar bromine substituents but different core structure.

    4-bromobenzylidene-4-methoxyaniline: A compound with a similar benzylidene group but different substituents.

Uniqueness

5-(4-bromobenzylidene)-2-(4-bromophenyl)-3,5-dihydro-4H-imidazol-4-one is unique due to its specific imidazole core structure and the presence of bromine atoms, which confer distinct chemical and biological properties

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